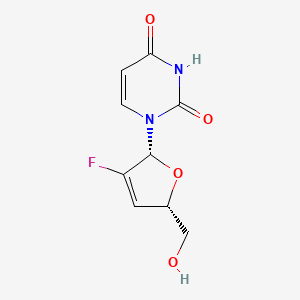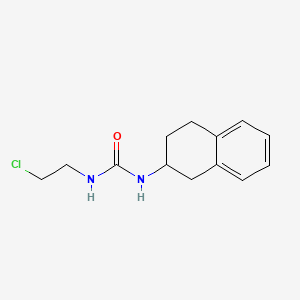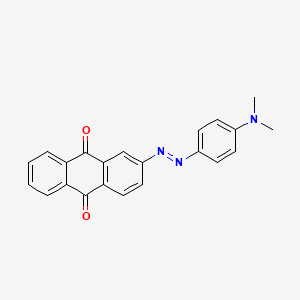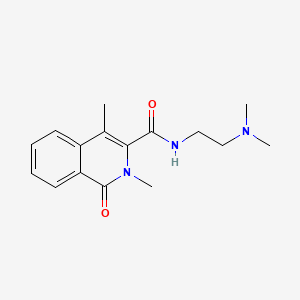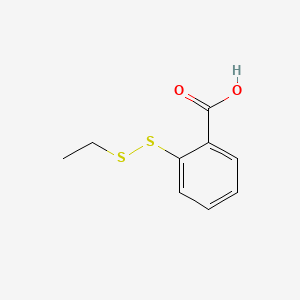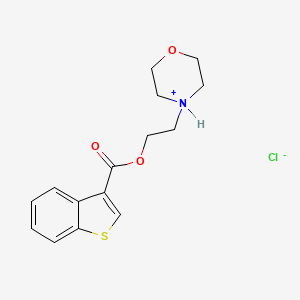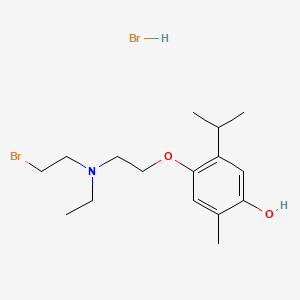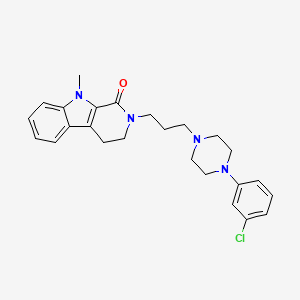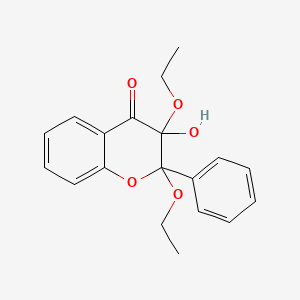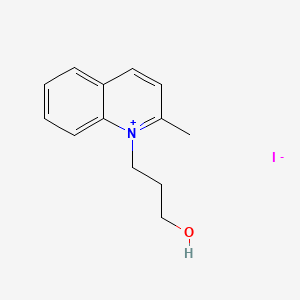![molecular formula C15H14INSn B12805667 3-[Iodo(diphenyl)stannyl]propanenitrile CAS No. 6788-69-8](/img/structure/B12805667.png)
3-[Iodo(diphenyl)stannyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Iodo(diphenyl)stannyl]propanenitrile is a chemical compound with the molecular formula C15H14INSn and a molecular weight of 453.8928 g/mol . This compound is known for its unique structure, which includes an iodine atom, two phenyl groups, a stannyl group, and a nitrile group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-[Iodo(diphenyl)stannyl]propanenitrile typically involves the reaction of diphenylstannane with iodoacetonitrile under specific conditions. The reaction is carried out in the presence of a catalyst, often a palladium complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-[Iodo(diphenyl)stannyl]propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents. For example, a reaction with chlorine gas can replace the iodine atom with a chlorine atom.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides or other tin-containing compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different tin and amine compounds .
Applications De Recherche Scientifique
3-[Iodo(diphenyl)stannyl]propanenitrile has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce stannyl and nitrile groups into target molecules. This compound is also used in the study of organotin chemistry and its reactivity.
Biology: Researchers use this compound to investigate the biological activity of organotin compounds, which have shown potential as antifungal, antibacterial, and anticancer agents.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs that target specific biological pathways.
Mécanisme D'action
The mechanism of action of 3-[Iodo(diphenyl)stannyl]propanenitrile involves its interaction with various molecular targets and pathways. The stannyl group can form strong bonds with biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The nitrile group can also interact with proteins and nucleic acids, affecting their function and stability. These interactions contribute to the compound’s biological activity and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
3-[Iodo(diphenyl)stannyl]propanenitrile can be compared with other organotin compounds, such as:
Triphenyltin chloride: This compound has three phenyl groups attached to a tin atom and is used as a pesticide and antifungal agent.
Dibutyltin dichloride: This compound has two butyl groups attached to a tin atom and is used in the production of polyurethanes and as a catalyst in organic synthesis.
Tetraethyltin: This compound has four ethyl groups attached to a tin atom and is used as a precursor in the synthesis of other organotin compounds.
The uniqueness of this compound lies in its combination of an iodine atom, stannyl group, and nitrile group, which imparts distinct chemical properties and reactivity compared to other organotin compounds .
Propriétés
Numéro CAS |
6788-69-8 |
|---|---|
Formule moléculaire |
C15H14INSn |
Poids moléculaire |
453.89 g/mol |
Nom IUPAC |
3-[iodo(diphenyl)stannyl]propanenitrile |
InChI |
InChI=1S/2C6H5.C3H4N.HI.Sn/c2*1-2-4-6-5-3-1;1-2-3-4;;/h2*1-5H;1-2H2;1H;/q;;;;+1/p-1 |
Clé InChI |
UUPZVYKTUTVCIY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](CCC#N)(C2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


